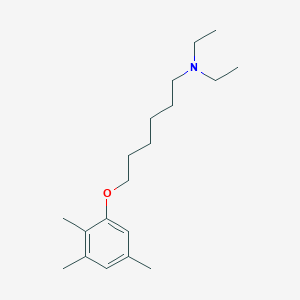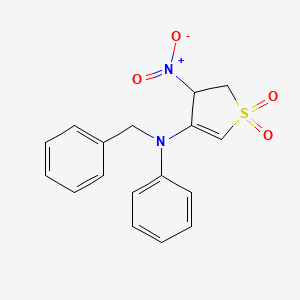![molecular formula C16H10F7NO3 B5157135 N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5157135.png)
N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide, commonly known as MTFMT, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. MTFMT is a synthetic compound that is structurally related to other compounds used as drugs, including clofibrate and fenofibrate. However, MTFMT has a unique chemical structure that makes it a promising candidate for the development of new drugs.
作用機序
MTFMT exerts its biological effects through the activation of peroxisome proliferator-activated receptors (PPARs). PPARs are a group of nuclear receptors that play a key role in the regulation of lipid metabolism, inflammation, and glucose homeostasis. MTFMT has been shown to activate PPARs, leading to the upregulation of genes involved in lipid metabolism and the downregulation of genes involved in inflammation.
Biochemical and physiological effects:
MTFMT has been shown to have a wide range of biochemical and physiological effects. MTFMT has been shown to decrease serum triglyceride levels and increase high-density lipoprotein (HDL) cholesterol levels in animal models. MTFMT has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). Additionally, MTFMT has been shown to have neuroprotective effects, reducing the production of reactive oxygen species (ROS) and increasing the expression of anti-apoptotic genes.
実験室実験の利点と制限
MTFMT has several advantages for use in laboratory experiments. MTFMT is a synthetic compound, which means that it can be easily synthesized in large quantities for use in experiments. MTFMT is also stable under a wide range of conditions, making it a reliable compound for use in experiments. However, MTFMT has some limitations for use in laboratory experiments. MTFMT is a relatively new compound, which means that there is limited information available on its properties and effects. Additionally, MTFMT is a complex compound, which means that it may be difficult to use in certain experimental systems.
将来の方向性
There are several future directions for research on MTFMT. One area of research is the development of MTFMT-based drugs for the treatment of metabolic disorders such as diabetes and dyslipidemia. Another area of research is the investigation of the neuroprotective effects of MTFMT, with the aim of developing new treatments for neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of MTFMT, as well as its mechanism of action. Overall, MTFMT is a promising compound that has the potential to lead to the development of new drugs for a range of diseases and disorders.
合成法
MTFMT is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of MTFMT is a complex process that requires a high degree of skill and expertise in organic chemistry. The synthesis of MTFMT involves the use of several different reagents, including trifluoroacetic anhydride, potassium carbonate, and 3-methoxyphenylacetic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
MTFMT has been the subject of extensive scientific research due to its potential applications in the field of medicinal chemistry. MTFMT has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties. MTFMT has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F7NO3/c1-26-8-4-2-3-7(5-8)24-9(25)6-27-15-13(19)11(17)10(16(21,22)23)12(18)14(15)20/h2-5H,6H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVWILPCRIMDKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)COC2=C(C(=C(C(=C2F)F)C(F)(F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F7NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4,6-dimethylnicotinonitrile](/img/structure/B5157057.png)
![(3-chloro-2-methylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5157063.png)
![1-(4-bromophenyl)-2-[5-(2-chlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]ethanone hydrochloride](/img/structure/B5157079.png)
![2-(benzoylamino)-N-(2-ethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5157087.png)
![N'-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-N,N-dimethylsuccinamide](/img/structure/B5157094.png)

![3-[2-(1-adamantyloxy)-2-oxoethyl]-5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5157108.png)

![propyl 4-[(3-ethoxybenzoyl)amino]benzoate](/img/structure/B5157118.png)

![2-[4-(2,2-diphenylethyl)-1-piperazinyl]pyrimidine](/img/structure/B5157150.png)
methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5157151.png)
![1-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(methoxymethyl)piperidine](/img/structure/B5157159.png)
![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)